![molecular formula C7H6Cl2O3 B15164729 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- CAS No. 200620-06-0](/img/structure/B15164729.png)
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[44]non-8-en-7-one, 8,9-dichloro- is a chemical compound with the molecular formula C7H6Cl2O3 It is characterized by a spirocyclic structure containing two oxygen atoms and two chlorine atoms
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a suitable diol with a chlorinating agent to introduce the chlorine atoms. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve the use of continuous flow reactors to scale up the synthesis process. These reactors allow for precise control over reaction parameters, leading to consistent product quality and efficient production .
Chemical Reactions Analysis
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- has several scientific research applications:
Mechanism of Action
The mechanism by which 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylthio)-: This compound has a similar spirocyclic structure but includes a phenylthio group, which may alter its reactivity and applications.
1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-:
The uniqueness of 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
200620-06-0 |
|---|---|
Molecular Formula |
C7H6Cl2O3 |
Molecular Weight |
209.02 g/mol |
IUPAC Name |
8,9-dichloro-1,4-dioxaspiro[4.4]non-8-en-7-one |
InChI |
InChI=1S/C7H6Cl2O3/c8-5-4(10)3-7(6(5)9)11-1-2-12-7/h1-3H2 |
InChI Key |
HIKBMDKRDDYNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(=O)C(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



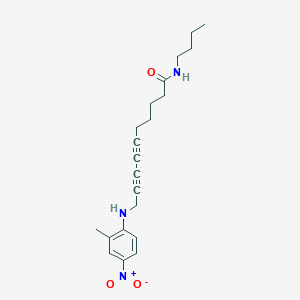
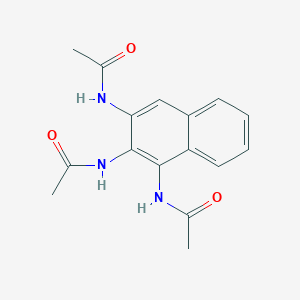
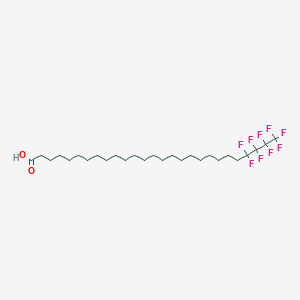


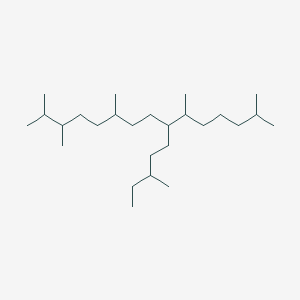
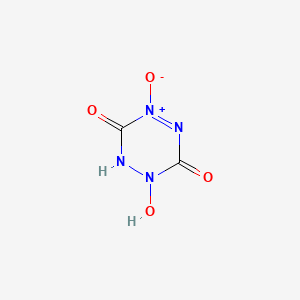
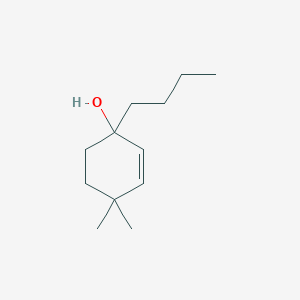


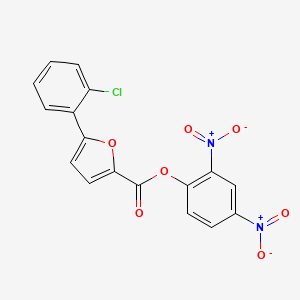
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
